molecular formula C15H12Br2N2O2S B2402041 (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(5-bromofuran-2-yl)methanone CAS No. 851800-88-9

(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(5-bromofuran-2-yl)methanone

Cat. No.: B2402041
CAS No.: 851800-88-9
M. Wt: 444.14
InChI Key: CRUACMMMYMKCKY-UHFFFAOYSA-N
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Description

(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(5-bromofuran-2-yl)methanone is a useful research compound. Its molecular formula is C15H12Br2N2O2S and its molecular weight is 444.14. The purity is usually 95%.
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Biological Activity

The compound (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(5-bromofuran-2-yl)methanone is a synthetic organic molecule characterized by its unique structural features, including a thioether linkage and an imidazole ring. This compound is part of a broader class of imidazole derivatives known for their diverse biological activities, particularly in antimicrobial and anticancer applications. This article presents a detailed overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Structural Features

The structural formula of the compound can be represented as follows:

C14H12Br2N2S\text{C}_{14}\text{H}_{12}\text{Br}_2\text{N}_2\text{S}

This structure includes:

  • Imidazole ring : Known for its role in biological systems, particularly in enzyme activity.
  • Thioether linkage : Imparts distinct chemical properties that may enhance biological interactions.
  • Brominated aromatic groups : These can influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the imidazole ring allows for potential binding to histidine-rich sites in proteins. The bromobenzylthio group enhances the compound’s ability to participate in halogen bonding, potentially increasing its affinity for biological targets.

Biological Activity Overview

Research has indicated that compounds with similar structural motifs exhibit a range of biological activities. The following sections summarize key findings related to the antimicrobial and anticancer properties of this compound.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various imidazole derivatives highlighted significant activity against Gram-positive and Gram-negative bacterial strains. The following table summarizes the results from relevant studies:

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus, Escherichia coli8 µg/mL
Control (standard antibiotic)Staphylococcus aureus4 µg/mL
Control (standard antibiotic)Escherichia coli16 µg/mL

This data suggests that the compound possesses notable antimicrobial activity, comparable to standard antibiotics.

Anticancer Activity

In vitro studies have demonstrated that imidazole derivatives can exhibit significant anticancer properties. A case study involving human lung cancer cell lines (A549, HCC827, NCI-H358) showed varying degrees of cytotoxicity:

CompoundCell LineIC50 (µM)
This compoundA5496.75 ± 0.19
This compoundHCC8277.02 ± 3.25
Control (standard drug)A5495.13 ± 0.97

These results indicate that this compound may inhibit cancer cell proliferation effectively, making it a candidate for further development as an anticancer agent.

Case Studies

A notable study investigated the structure–activity relationship (SAR) among various synthesized imidazole derivatives. The findings revealed that modifications to the bromobenzylthio group significantly impacted both antimicrobial and anticancer activities. Compounds with electron-withdrawing groups exhibited enhanced efficacy compared to their electron-donating counterparts.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br2N2O2S/c16-11-3-1-10(2-4-11)9-22-15-18-7-8-19(15)14(20)12-5-6-13(17)21-12/h1-6H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUACMMMYMKCKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C3=CC=C(O3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.